4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid
Overview
Description
4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C14H19NO3 It is known for its unique structure, which includes a tert-butyl group attached to a phenyl ring, an amino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 2-tert-butylaniline with succinic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Tert-butylphenyl)amino]benzoic acid
- 2-Amino-4-tert-butylphenol
- Bis(4-tert-butylphenyl)amine
Uniqueness
4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with molecular targets. Additionally, the amino and carbonyl groups offer versatile sites for chemical modifications and interactions.
Properties
IUPAC Name |
4-(2-tert-butylanilino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)10-6-4-5-7-11(10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHADMZXCKCKARP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424255 | |
Record name | 4-(2-tert-Butylanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904807-77-8 | |
Record name | 4-(2-tert-Butylanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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